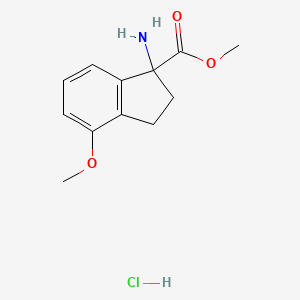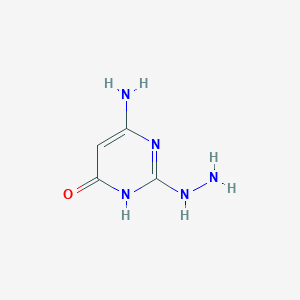![molecular formula C16H14ClNOS2 B2737220 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 2034617-47-3](/img/structure/B2737220.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of a benzene ring fused to a thiophene ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Both of these components are important in the field of medicinal chemistry and have been used to produce a variety of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The influence of different substitutions on the arylpiperazine moiety and benzo[b]thiophene ring has been studied .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be influenced by the substitutions on the arylpiperazine moiety and benzo[b]thiophene ring . Docking studies can shed light on the relevant electrostatic interactions which could explain the observed affinity for these compounds .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products with different biological activities .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Medicinal Chemistry Applications
Compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide have been extensively explored for their potential in synthesizing heterocyclic frameworks, which are critical in the development of pharmaceuticals. For instance, benzo[b]thiophene derivatives have been synthesized for their promising biological activities, including antimicrobial, anti-inflammatory, and antiarrhythmic properties, among others. These activities stem from the structural adaptability and functionalizability of the thiophene and carboxamide groups, which allow for the creation of diverse molecules with significant bioactivity (Nowacki & Wojciechowski, 2017; Amr et al., 2010).
Supramolecular Assembly and Catalysis
The presence of amide groups in compounds like N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide facilitates the formation of supramolecular assemblies through hydrogen bonding. These assemblies can be leveraged in designing novel materials and catalysts. An example includes the development of benzene-1,3,5-tricarboxamides (BTAs) based covalent organic frameworks (COFs) that exhibit efficient catalytic activity for organic transformations, demonstrating the potential of amide-containing heterocycles in materials science and catalysis (Li et al., 2019).
Antimicrobial and Diuretic Activity
The structural components of benzo[b]thiophene and carboxamide have been associated with antimicrobial and diuretic activities. Synthesized derivatives of thiophene-containing compounds have shown promising results in antimicrobial screening, indicating their potential in developing new antibacterial and antifungal agents. Additionally, the exploration of biphenyl benzothiazole-2-carboxamide derivatives, which share a structural resemblance to the compound of interest, has led to the discovery of compounds with significant diuretic activity (Talupur et al., 2021; Yar & Ansari, 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS2/c1-10(18-16(19)14-6-7-15(17)21-14)8-11-9-20-13-5-3-2-4-12(11)13/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZJFSXZNADCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2737141.png)
![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737150.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)




